2-(Fluorosulfonil)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

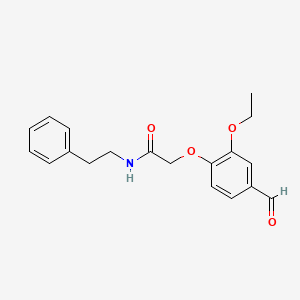

Methyl 2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C3H3F3O4S. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is a clear, colorless to yellow liquid with a density of 1.509 g/mL at 25°C and a boiling point of 117-118°C .

Aplicaciones Científicas De Investigación

Methyl 2-(fluorosulfonyl)acetate has several applications in scientific research:

Mecanismo De Acción

Target of Action

Methyl 2-(fluorosulfonyl)acetate is a useful reagent for the trifluoromethylation of alkyl halides . It primarily targets alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom bonded to a carbon atom .

Mode of Action

The interaction of Methyl 2-(fluorosulfonyl)acetate with its targets involves the release of difluorocarbene under specific conditions . This compound exhibits carbene reactivity characteristics, which are comparable to those exhibited by other similar compounds .

Biochemical Pathways

The interaction of Methyl 2-(fluorosulfonyl)acetate with alkyl halides leads to the formation of trifluoromethylated compounds . This process affects the biochemical pathways involving alkyl halides and introduces a trifluoromethyl group into these compounds .

Result of Action

The primary result of the action of Methyl 2-(fluorosulfonyl)acetate is the formation of trifluoromethylated compounds . These compounds have various applications, including in the synthesis of pharmaceuticals .

Action Environment

The action, efficacy, and stability of Methyl 2-(fluorosulfonyl)acetate can be influenced by environmental factors. For instance, it has been found to act as a very efficient source of difluorocarbene under specific high concentration, high temperature conditions . Furthermore, safety data suggests that it should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents .

Análisis Bioquímico

Biochemical Properties

It is known to be a useful reagent for the trifluoromethylation of alkyl halides . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the process of trifluoromethylation.

Molecular Mechanism

Its role as a reagent for trifluoromethylation suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Methyl 2-(fluorosulfonyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of tetrafluoroethylene-β-sultone with methanol in a single step . This reaction is typically carried out under nitrogen protection to prevent unwanted side reactions. The reaction conditions include heating the mixture to 90°C and stirring for 20 hours. The product is then extracted using ethyl acetate and recrystallized to obtain pure methyl 2-(fluorosulfonyl)acetate .

Análisis De Reacciones Químicas

Methyl 2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:

Trifluoromethylation: It is a useful reagent for the trifluoromethylation of alkyl halides.

Perfluoroalkylation: It is broadly applicable for perfluoroalkylations of aryl iodides and bromides.

Common reagents used in these reactions include alkyl halides, aryl iodides, and bromides. The major products formed from these reactions are trifluoromethylated and perfluoroalkylated compounds .

Comparación Con Compuestos Similares

Methyl 2-(fluorosulfonyl)acetate can be compared with other similar compounds such as:

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound is also used for trifluoromethylation and perfluoroalkylation reactions.

Difluoro(fluorosulfonyl)acetic acid methyl ester: Another similar compound with applications in organic synthesis.

The uniqueness of methyl 2-(fluorosulfonyl)acetate lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various fields of research and industry .

Propiedades

IUPAC Name |

methyl 2-fluorosulfonylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBSVQEXGORTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569964.png)

![(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2569965.png)

![4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2569966.png)

![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)

![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)

![Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2569983.png)

![2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2569984.png)

![13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2569985.png)